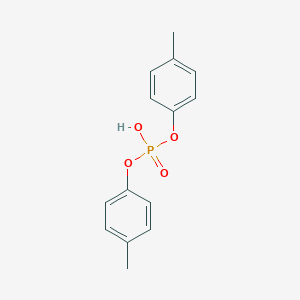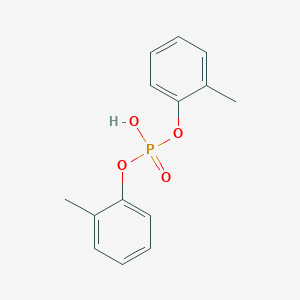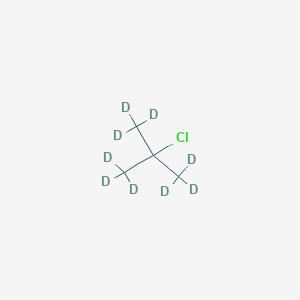
(2H9)-tert-Butyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (2H9)-tert-Butyl chloride and related compounds involves various chemical reactions. For example, tert-butyl esters can be converted to acid chlorides using thionyl chloride, with tert-butyl esters reacting at room temperature to provide acid chlorides in high yields. This process is selective for tert-butyl esters over other ester groups due to their reactivity under these conditions (Greenberg & Sammakia, 2017). Additionally, the synthesis and crystal structure of tert-butyl-related compounds have been detailed, providing insights into the molecular structure through X-ray diffraction studies (Naveen et al., 2007).
Molecular Structure Analysis
The molecular structure of tert-butyl chloride compounds has been elucidated using various techniques, including X-ray crystallography. The crystal structure of the tert-butyl cation, for instance, has been determined, revealing the planarity and bond angles within the molecule, which are crucial for understanding its reactivity and interactions (Hollenstein & Laube, 1993).
Chemical Reactions and Properties
Tert-butyl chloride undergoes various chemical reactions, showcasing its reactivity and the influence of its molecular structure on its chemical behavior. For example, studies have questioned the traditional understanding of tert-butyl chloride solvolysis, proposing alternative mechanisms based on solvent effects and hydrogen bond donations, which challenge the conventional nucleophilic solvent participation theory (Gajewski, 2001).
Physical Properties Analysis
The physical properties of tert-butyl chloride, such as its phase behavior, melting points, and solubility, have been studied to understand how it behaves under different conditions. For instance, the molecular dynamics of tert-butyl chloride confined in controlled pore glasses have been investigated using NMR, highlighting the effects of confinement on its physical properties (Wasyluk et al., 2004).
Chemical Properties Analysis
The chemical properties of tert-butyl chloride, including its reactivity, stability, and interactions with other molecules, are crucial for its applications in synthesis and materials science. Research into its structure-activity relationships has led to the development of potent chloride channel blockers, demonstrating the compound's utility in biomedical research (Li & Casida, 1994).
Wissenschaftliche Forschungsanwendungen
It serves as a precursor for the unimolecular generation of phenoxyl-based radicals (Lahti et al., 1996).
The compound is useful for the direct 3,6-di-O-protection of D-glucal and D-galactal, providing valuable 2-azido-2-deoxy-gluco- and -galactopyranosyl donors for glycoconjugation (Kinzy & Schmidt, 1987).
It acts as a sulfonylating agent and precursor to tert-butyl cations (Quintero & Meza-León, 2005).
Coated graphite electrodes with (2H9)-tert-Butyl chloride are used for determining cobalt(II) ions in various samples, such as water, soil, beer, pharmaceuticals, and medicinal plants (Bandi et al., 2011).
The solvolysis of tert-butyl chloride is a method for calculating kinetic and equilibrium isotope effects in chemical reactions (Burton et al., 1977).
It is used in studies focusing on the steric effect on gas-phase S(N)2 reactions, highlighting its role in increasing activation energy relative to methyl (Vayner et al., 2004).
(2H9)-tert-Butyl chloride is used in the conversion of tert-butyl esters to acid chlorides, allowing for selective conversion of esters in the presence of other esters (Greenberg & Sammakia, 2017).
It plays a role in obtaining regioselectively 4-aryl-2-tert-butyl-1-naphthols from 2-tert-butyl-1-napthol via electro-induced SRN1 reactions in liquid ammonia (Combellas et al., 1994).
Catalytic asymmetric oxidation of tert-butyl disulfide with (2H9)-tert-Butyl chloride provides a stable precursor to chiral tert-butanesulfinyl compounds (Cogan et al., 1998).
Eigenschaften
IUPAC Name |
2-chloro-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRKLOOSMBRFMH-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238700 | |
| Record name | (2H9)-tert-Butyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2H9)-tert-Butyl chloride | |
CAS RN |
918-20-7 | |
| Record name | Propane-1,1,1,3,3,3-d6, 2-chloro-2-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H9)-tert-Butyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H9)-tert-Butyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H9]-tert-butyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

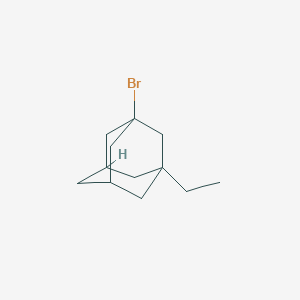





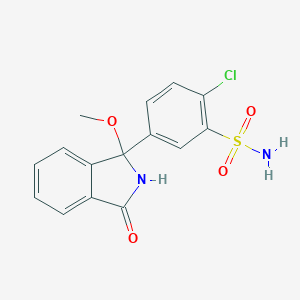
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)



